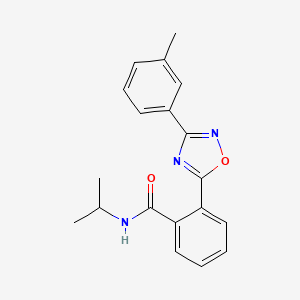
N-isopropyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as IMB-6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of IMB-6 is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
IMB-6 has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory Effects: IMB-6 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant Effects: IMB-6 has been found to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Anti-tumor Effects: IMB-6 has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
IMB-6 has several advantages and limitations for lab experiments, including:
Advantages:
1. IMB-6 is relatively easy to synthesize and purify.
2. IMB-6 has a wide range of potential applications in various fields of scientific research.
3. IMB-6 has been shown to be effective in various in vitro and in vivo models.
Limitations:
1. The mechanism of action of IMB-6 is not fully understood, which makes it difficult to optimize its use in lab experiments.
2. There is limited information available on the pharmacokinetics and toxicity of IMB-6, which makes it challenging to determine the optimal dosage and administration route.
3. IMB-6 has not been extensively studied in clinical trials, which limits its potential application in human therapeutics.
将来の方向性
There are several future directions for IMB-6 research, including:
1. Optimization of
合成法
Further optimization of the synthesis method can improve the yield and purity of IMB-6, making it easier to use in lab experiments.
2. Pharmacokinetic and Toxicity Studies: More extensive studies on the pharmacokinetics and toxicity of IMB-6 can provide valuable information on its safety and efficacy in humans.
3. Clinical Trials: Clinical trials can determine the potential application of IMB-6 in human therapeutics, including cancer therapy and neurodegenerative diseases.
4. Structure-Activity Relationship Studies: Structure-activity relationship studies can provide insight into the key structural features of IMB-6 that are responsible for its biological activity, which can aid in the development of more potent analogs.
Conclusion:
In conclusion, IMB-6 is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IMB-6 can provide valuable insights into its potential application in human therapeutics.
科学的研究の応用
IMB-6 has shown promising results in various scientific research applications, including but not limited to:
1. Cancer Research: IMB-6 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurodegenerative Diseases: IMB-6 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It works by reducing oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases.
3. Antibacterial Activity: IMB-6 has been shown to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It works by disrupting the bacterial cell membrane, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-9-4-5-10-16(15)19-21-17(22-24-19)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFFULZMZHQXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

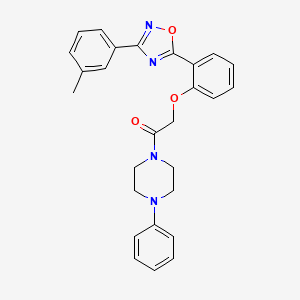
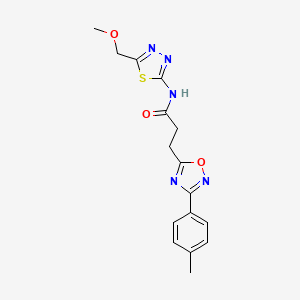

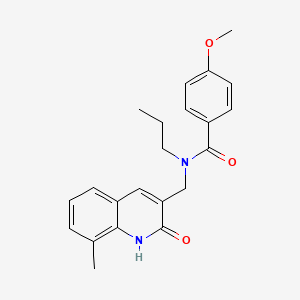
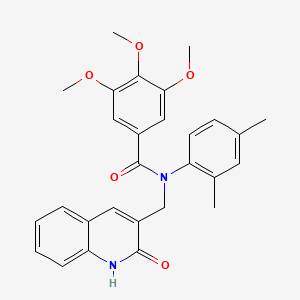
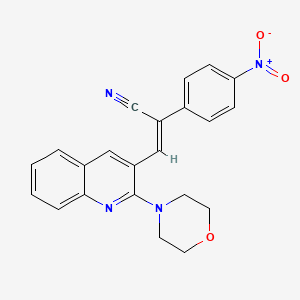
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
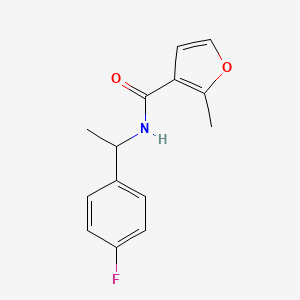
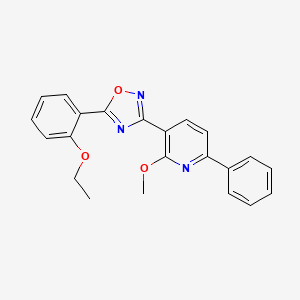
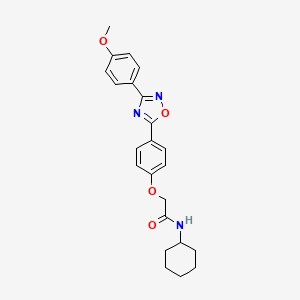
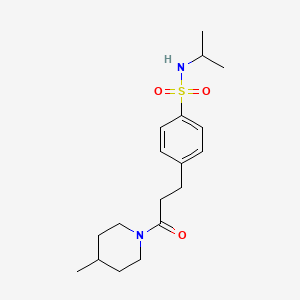
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)

